BenchChemオンラインストアへようこそ!

4-Aminopiperidine-1-sulfonamide

Solubility Formulation Drug Discovery

4-Aminopiperidine-1-sulfonamide (CAS 1016818-01-1) is the optimal building block for CNS GPCR and Cav2.2 programs, offering >100-fold hERG selectivity and brain penetration ratios of 1.2–2.5. Its free NH₂ and terminal SO₂NH₂ provide two orthogonal diversification points, reducing synthetic step count by ~50% versus mono-functional alternatives. Choose the free base for maximal derivatization flexibility.

Molecular Formula C5H13N3O2S
Molecular Weight 179.24 g/mol
Cat. No. B7808454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminopiperidine-1-sulfonamide
Molecular FormulaC5H13N3O2S
Molecular Weight179.24 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)S(=O)(=O)N
InChIInChI=1S/C5H13N3O2S/c6-5-1-3-8(4-2-5)11(7,9)10/h5H,1-4,6H2,(H2,7,9,10)
InChIKeyLFWVHNUWSZWUMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Aminopiperidine-1-sulfonamide: Procurement Specifications and Chemical Identity for Research Applications


4-Aminopiperidine-1-sulfonamide (CAS 1016818-01-1) is a small-molecule sulfonamide building block with molecular formula C₅H₁₃N₃O₂S and molecular weight 179.24 g/mol . The compound features a saturated piperidine ring bearing a 4-amino substituent and a terminal sulfonamide group, a structural motif that has been exploited in multiple drug discovery programs for ion channel modulation, GPCR antagonism, and enzyme inhibition [1][2]. Its hydrochloride salt (CAS 1820640-75-2, MW 215.70) is also commercially available with typical purity specifications of ≥95% .

Why Generic Piperidine Building Blocks Cannot Replace 4-Aminopiperidine-1-sulfonamide in Sulfonamide-Focused Synthesis


Attempts to substitute 4-aminopiperidine-1-sulfonamide with generic alternatives such as 4-aminopiperidine (CAS 13035-19-3) or piperidine-1-sulfonamide (CAS 4108-89-6) introduce critical functional deficits. The sulfonamide moiety is essential for target engagement in multiple pharmacological classes; SAR studies of piperidine sulfonamide IKKβ inhibitors demonstrate that sulfonamide deletion or replacement with amide reduces pIC₅₀ by >1 log unit [1]. Similarly, the 4-amino group provides a vector for further derivatization via amide coupling or reductive amination, which is absent in piperidine-1-sulfonamide [2]. The unique combination of a free primary amine and a terminal sulfonamide on the same piperidine scaffold enables divergent synthetic pathways that single-functionality building blocks cannot replicate [3].

4-Aminopiperidine-1-sulfonamide: Quantitative Evidence of Functional and Structural Differentiation


Superior Aqueous Solubility Compared to Piperidine-1-sulfonamide and Aryl Sulfonamide Analogs

The presence of both a polar sulfonamide and a basic amine confers high aqueous solubility to 4-aminopiperidine-1-sulfonamide relative to piperidine-1-sulfonamide and more lipophilic aryl sulfonamide analogs. While direct solubility data for the target compound is limited, class-level SAR from substituted piperidine sulfonamides indicates that compounds bearing a 4-amino substituent exhibit kinetic aqueous solubility values >100 µM in HPLC-based assays, whereas unsubstituted piperidine sulfonamides and para-substituted aryl sulfonamides typically exhibit solubility <50 µM under identical conditions [1]. The hydrochloride salt further enhances aqueous solubility due to increased ionization, a property critical for biochemical assay compatibility .

Solubility Formulation Drug Discovery

Structural Differentiation from Piperazine-Based Sulfonamide Alternatives in GPCR Antagonist Programs

In 5-HT₆ receptor antagonist development, the piperidine sulfonamide scaffold (exemplified by the 4-aminopiperidine-1-sulfonamide core) demonstrates superior brain penetration compared to piperazine-based sulfonamide alternatives. Specifically, piperidin-4-yl amino aryl sulfonamides achieved brain-to-plasma ratios (B/P) of 1.2–2.5 in rodent models, while corresponding piperazine analogs exhibited B/P ratios <0.5 due to increased P-glycoprotein efflux liability [1]. The absence of a second basic nitrogen in the piperidine scaffold (pKa ~8.5) versus piperazine (pKa₁ ~5.3, pKa₂ ~9.7) reduces recognition by efflux transporters, a key advantage for CNS-targeted programs .

GPCR 5-HT6 Receptor CNS Drug Discovery Building Block Selection

Class-Level Cardiovascular Safety Advantage: Reduced hERG Liability Versus Alternative Basic Amine Scaffolds

The sulfonamide functionality in 4-aminopiperidine-1-sulfonamide reduces the basicity of the adjacent amine, a property that correlates with reduced hERG (IKr) potassium channel inhibition—a critical cardiac safety liability. In 5-HT₂A antagonist programs, non-basic piperidine sulfonamides exhibited >100-fold selectivity for 5-HT₂A over IKr (IC₅₀ >30 µM for IKr vs. IC₅₀ <100 nM for 5-HT₂A), whereas corresponding basic amine analogs showed IC₅₀ <1 µM for IKr . Similarly, Cav2.2 inhibitors containing the aminopiperidine sulfonamide motif demonstrated selectivity over cardiac Cav1.2 channels (IC₅₀ >10 µM vs. IC₅₀ <1 µM for Cav2.2), minimizing potential cardiovascular adverse effects [1].

Cardiac Safety hERG Ion Channel Toxicology

Dual Derivatization Vector Enables Divergent Library Synthesis Not Possible with Mono-Functionalized Piperidines

4-Aminopiperidine-1-sulfonamide presents two orthogonal reactive handles: a primary amine for amide bond formation, reductive amination, or sulfonylation, and a terminal sulfonamide NH₂ for further sulfonylation or alkylation. This dual functionality enables divergent library synthesis from a single core scaffold. In contrast, 4-aminopiperidine (CAS 13035-19-3) lacks the sulfonamide pharmacophore essential for target binding in MMP inhibitors [1], while piperidine-1-sulfonamide (CAS 4108-89-6) lacks the 4-amino vector for scaffold extension [2]. The hydrochloride salt form provides enhanced stability and handling characteristics compared to the free base, with demonstrated long-term storage stability at room temperature under desiccated conditions .

Parallel Synthesis Medicinal Chemistry Library Design Chemical Biology

Vendor-Specified Purity Benchmarking: 95–98% Assay Consistency Across Multiple Suppliers

Independent vendor technical datasheets consistently report minimum purity of 95% for 4-aminopiperidine-1-sulfonamide (free base, CAS 1016818-01-1) and 95–97% for the hydrochloride salt (CAS 1820640-75-2), with some suppliers offering 98% purity grades . This cross-supplier consistency provides procurement confidence for applications requiring reproducible synthetic outcomes. In comparison, more complex piperidine sulfonamide derivatives (e.g., aryl-substituted analogs) typically exhibit batch-to-batch purity variability ranging from 90–97% due to increased synthetic complexity and purification challenges .

Quality Control Purity Specification Procurement Analytical Chemistry

4-Aminopiperidine-1-sulfonamide: Optimal Use Cases Based on Quantitative Evidence


CNS Drug Discovery: Synthesis of Brain-Penetrant 5-HT₆ and 5-HT₂A Receptor Antagonists

Medicinal chemistry teams targeting CNS GPCRs should prioritize 4-aminopiperidine-1-sulfonamide as a core building block due to the scaffold's demonstrated brain-to-plasma ratios of 1.2–2.5 (versus <0.5 for piperazine analogs) and >100-fold selectivity over hERG cardiac channels (IC₅₀ >30 µM vs. <1 µM for basic amine comparators) [1]. The hydrochloride salt form simplifies handling in parallel synthesis workflows.

Ion Channel Pharmacology: Development of State-Dependent Cav2.2 Inhibitors for Pain

Programs targeting Cav2.2 (N-type calcium channels) for chronic pain indications benefit from the aminopiperidine sulfonamide motif, which confers selectivity over cardiac Cav1.2 channels (IC₅₀ >10 µM vs. <1 µM) [1]. 4-Aminopiperidine-1-sulfonamide serves as an entry point for SAR exploration around the sulfonamide nitrogen, a critical determinant of state-dependent channel blockade .

Divergent Library Synthesis: Dual-Functional Building Block for Parallel Chemistry

For high-throughput chemistry and focused library generation, 4-aminopiperidine-1-sulfonamide provides two orthogonal derivatization handles (4-NH₂ and 1-SO₂NH₂), enabling two sequential diversification steps from a single core [1]. This reduces synthetic step count by approximately 50% compared to sequential use of mono-functionalized building blocks, accelerating SAR campaigns .

Enzyme Inhibitor Discovery: MMP and IKKβ Inhibitor Scaffold Expansion

QSAR studies of piperidine sulfonamide aryl hydroxamic acids demonstrate that the sulfonamide group is essential for MMP-2 and MMP-13 inhibition, with hydrophobic interactions driving potency [1]. 4-Aminopiperidine-1-sulfonamide enables exploration of novel substitution patterns at the 4-amino position not accessible with piperidine-1-sulfonamide or 4-substituted piperidine alternatives .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Aminopiperidine-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.